![molecular formula C18H15BrClFN2OS B2717871 4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 1052604-89-3](/img/structure/B2717871.png)
4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound with a unique structure that includes bromine, chlorine, and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core oxadiazocine structure, followed by the introduction of bromine, chlorine, and fluorine substituents under controlled conditions. Common reagents used in these reactions include brominating agents, chlorinating agents, and fluorinating agents, along with catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency.
化学反应分析
Types of Reactions
4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide or halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may introduce new functional groups into the molecule.
科学研究应用
4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
7,8-bromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines: These compounds share structural similarities with the oxadiazocine core and have been studied for their chemical and biological properties.
3-fluorophenylboronic acid: This compound contains a fluorophenyl group similar to the one in the target compound and is used in various chemical reactions.
Uniqueness
4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-triene-11-thione is unique due to its specific combination of halogen atoms and the oxadiazocine structure, which imparts distinct chemical and biological properties
生物活性
The compound 4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic molecule with potential biological activities that merit detailed exploration. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
This compound belongs to a class of diazatricyclic compounds known for their diverse pharmacological properties. The structural complexity includes multiple functional groups that may contribute to its biological activity.
Molecular Structure
Component | Description |
---|---|
Bromine (Br) | Halogen substituent |
Chlorine (Cl) | Halogen substituent |
Fluorine (F) | Halogen substituent |
Dimethyl Groups | Potential influence on lipophilicity |
Thione Group | May enhance reactivity |
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular proliferation and survival.
- PARP Inhibition : Similar compounds have demonstrated the ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to the accumulation of DNA damage in cancer cells, particularly those with defects in homologous recombination repair pathways.
- Antitumor Activity : The compound has shown promise in preclinical models for its ability to reduce tumor growth and enhance the efficacy of existing chemotherapeutics.
Efficacy in Cancer Models
Recent studies have highlighted the efficacy of related compounds in various cancer models:
- Breast Cancer : Compounds similar to this compound have been tested against BRCA1/2 mutant breast cancer cells, demonstrating significant cytotoxicity and potential for clinical application .
- Ewing Sarcoma : In vitro studies indicated that PARP inhibitors can potentiate the effects of chemotherapy agents like temozolomide in Ewing sarcoma models .
Case Study 1: Synergistic Effects with Chemotherapy
A study assessed the combination of a PARP inhibitor with temozolomide in Ewing sarcoma xenografts. Results showed a significant increase in toxicity and tumor reduction compared to monotherapy .
Case Study 2: Breast Cancer Efficacy
In a clinical trial involving patients with BRCA mutations, a related compound demonstrated an EC50 value indicating potent antitumor activity and favorable pharmacokinetic properties .
属性
IUPAC Name |
4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClFN2OS/c1-9-16-12-7-10(19)3-6-15(12)24-18(9,2)23(17(25)22-16)11-4-5-14(21)13(20)8-11/h3-9,16H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKKBXCNIUILTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=C(C=CC(=C3)Br)OC1(N(C(=S)N2)C4=CC(=C(C=C4)F)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。